1-(4-Butoxybenzyl)indoline-2,3-dione
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Overview
Description
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring . The indoline structure exists in a large number of natural products and has been used in drug design due to its special structure and properties .
Synthesis Analysis
Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .Chemical Reactions Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Physical and Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The two rings are non-coplanar, which increases the water solubility and decreases the lipid solubility of the compounds .Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
Indoline-2,3-dione compounds serve as versatile substrates for synthesizing a wide variety of heterocyclic compounds, including indoles and quinolines. These substances are crucial for drug synthesis and have been identified in mammalian tissues, indicating their role as biochemical process modulators. The advancements in utilizing indoline-2,3-diones for organic synthesis highlight their significance in developing new chemical entities with potential biological and pharmacological properties (Garden & Pinto, 2001).
Antitumor Agents
Novel indoline-2,3-dione derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably, compounds with specific substituents on the indoline-2,3-dione ring have shown promising inhibition of cell growth, indicating their potential as lead compounds for developing new anticancer agents (Li et al., 2014).
Anticorrosion and Antibacterial Applications
Derivatives of indoline-2,3-dione have been explored for their efficacy as corrosion inhibitors and their antibacterial properties. These compounds, containing functional electronegative groups, can form chelates on metal surfaces, thereby inhibiting corrosion. Additionally, certain derivatives have shown antibacterial activities, offering a dual-functionality that combines material protection with antimicrobial effects (Miao, 2014).
Acetylcholinesterase Inhibitors
Research into indoline-2,3-dione derivatives structurally related to known acetylcholinesterase inhibitors, such as donepezil, has yielded compounds with potent inhibitory activity. These findings underscore the potential of indoline-2,3-dione derivatives in treating neurological disorders by modulating enzyme activity critical to nerve function (Ismail et al., 2012).
Molecular Modeling and Theoretical Studies
Advancements in software tools like Avogadro have facilitated the theoretical study and characterization of indoline-2,3-dione derivatives. Such studies help in understanding the molecular properties, tautomerism, and potential biological significance of these compounds, aiding in the design of molecules with desired pharmacological activities (Laxmi, 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(4-butoxybenzyl)indoline-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUCGFVLFCQCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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